molecular formula C37H36N4O6 B12400570 N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12400570
M. Wt: 632.7 g/mol
InChI Key: YQCYBWPJPUODDA-UZNNEEJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a pyrimidine ring, and multiple aromatic groups

Preparation Methods

The synthesis of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide involves several steps:

  • Synthetic Routes: : The compound is typically synthesized through a multi-step process that includes the formation of the morpholine ring, the introduction of the pyrimidine ring, and the attachment of the aromatic groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions:

  • Types of Reactions: : The compound can participate in oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the molecule, leading to different derivatives.

  • Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

  • Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:

  • Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with different properties.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

  • Medicine: : In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

  • Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their activity. This binding can lead to the inhibition or activation of specific biochemical pathways.

  • Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism.

Comparison with Similar Compounds

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide can be compared with other similar compounds:

  • Similar Compounds: : Compounds with similar structures include other morpholine derivatives, pyrimidine derivatives, and aromatic compounds with multiple substituents.

  • Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C37H36N4O6

Molecular Weight

632.7 g/mol

IUPAC Name

N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H36N4O6/c1-44-30-17-13-28(14-18-30)37(27-11-7-4-8-12-27,29-15-19-31(45-2)20-16-29)46-25-32-23-38-24-34(47-32)41-22-21-33(40-36(41)43)39-35(42)26-9-5-3-6-10-26/h3-22,32,34,38H,23-25H2,1-2H3,(H,39,40,42,43)/t32-,34+/m0/s1

InChI Key

YQCYBWPJPUODDA-UZNNEEJFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.